4-Amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE is a heterocyclic compound that features a pyrazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE typically involves the construction of the pyrazolotriazine skeleton followed by functional group modifications. One common method starts with the commercially available 5-aminopyrazole, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolotriazine derivatives, such as:
- 4-AMINO-3,8-DINITROPYRAZOLO[5,1-C][1,2,4]TRIAZINE
- 4-CHLORO-8-(4-METHYLPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE .
Uniqueness
What sets 4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H9ClN6 |
---|---|
Molecular Weight |
284.70 g/mol |
IUPAC Name |
4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN6/c1-7-11(8-2-4-9(14)5-3-8)13-18-17-10(6-15)12(16)20(13)19-7/h2-5H,16H2,1H3 |
InChI Key |
QULLBEANFNNHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C#N)N |
Origin of Product |
United States |
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